molecular formula C17H11N3O4S B2991848 N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1207009-08-2

N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2991848
CAS No.: 1207009-08-2
M. Wt: 353.35
InChI Key: OSNQWTVLCIDKSO-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[c][1,2,5]thiadiazole and chromene . Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . Chromenes are a class of organic compounds with a wide range of biological activities.


Synthesis Analysis

The synthesis of similar compounds often involves reactions like cyanation or other types of substitution reactions . The exact synthesis process for this specific compound is not available in the literature I have access to.


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .

Scientific Research Applications

Metal Complex Synthesis and Structural Analysis

A study by Myannik et al. (2018) detailed the synthesis of novel organic ligands, including derivatives similar to the specified compound, and their copper(II), cobalt(II), and nickel(II) complexes. These complexes were characterized using various spectroscopic methods and single-crystal X-ray diffraction, showing potential for electrochemical applications due to their unique structural and electronic features Myannik et al., 2018.

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized four coumarin benzothiazole derivatives, demonstrating their ability to act as chemosensors for cyanide anions through Michael addition reaction and fluorescence turn-on response, highlighting their utility in environmental monitoring and safety Wang et al., 2015.

Adenosine Receptor Ligands

Cagide et al. (2015) explored chromone–thiazole hybrids as potential ligands for human adenosine receptors, indicating a methodological advancement in the synthesis of pharmacologically important heterocycles. The structural establishment of these compounds leveraged NMR, MS spectroscopy, and X-ray crystallography, offering insights into ligand-receptor interactions Cagide et al., 2015.

Antitumor and Antioxidant Agents

Hamama et al. (2013) reported the annulation of 2-amino-1,3,4-thiadiazole with α,β-unsaturated carbonyl compounds to afford derivatives with potential antitumor and antioxidant properties. This research expands the therapeutic applications of such compounds in cancer treatment Hamama et al., 2013.

Tumor-associated Carbonic Anhydrase Inhibitors

Bozdağ et al. (2017) synthesized a series of compounds including 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide derivatives, identifying them as selective inhibitors of tumor-associated hCA IX and XII isoforms. This highlights the potential of such compounds in targeted cancer therapy Bozdağ et al., 2017.

Anticancer Activity Evaluation

Tiwari et al. (2017) synthesized a series of compounds featuring a thiadiazole scaffold and benzamide groups, evaluated for their anticancer activity against various human cancer cell lines. The study emphasized the promising therapeutic potential of these compounds in cancer treatment Tiwari et al., 2017.

Future Directions

Compounds with similar structures have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . This suggests that “N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” could also have potential applications in these areas.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c1-23-13-7-2-4-9-8-10(17(22)24-15(9)13)16(21)18-11-5-3-6-12-14(11)20-25-19-12/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNQWTVLCIDKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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